2-amino-6-methyldipyrido[1,2-a:3',2'-d]imidazole (Glu-P-1) is a heterocyclic amine belonging to the amino-carboline class of compounds. It is a potent mutagen and carcinogen identified as a byproduct of cooking protein-rich foods, specifically generated during the pyrolysis of glutamic acid. Glu-P-1 is classified as a probable human carcinogen by the International Agency for Research on Cancer (IARC). Its presence has been detected in various cooked meats, cigarette smoke, and human tissues, particularly in individuals with compromised renal function.
In scientific research, Glu-P-1 serves as a model compound for studying the mechanisms of chemical carcinogenesis induced by heterocyclic amines. Its well-characterized mutagenic and carcinogenic properties make it a valuable tool for investigating DNA adduct formation, genetic alterations in tumors, and the role of metabolic activation in carcinogenesis. Moreover, research on Glu-P-1 contributes to the development of strategies for cancer prevention, including dietary interventions and the identification of chemopreventive agents.
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